molecular formula C13H15ClFN3 B1405442 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333249-32-3

6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No. B1405442
M. Wt: 267.73 g/mol
InChI Key: RPFCXFLYXNMCOH-UHFFFAOYSA-N
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Description

6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a chemical compound with the linear formula C13H15ClFN3 . It is a derivative of quinoline, a class of compounds that have been found to exhibit diverse pharmacological profiles such as antibacterial and antitubercular activities .


Synthesis Analysis

The synthesis of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride and its derivatives often involves the reaction of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with different substituted hydrazides, hydroxylamine hydrochloride, or methoxylamine in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride has been characterized using various techniques such as 1H NMR, 13C NMR, and LCMS . In the crystal structure, centrosymmetric dinuclear manganese units are linked via 4,4’-oxydibenzoate ligands into one-dimensional chains .

Scientific Research Applications

Antimicrobial Properties

6-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride has been explored for its antimicrobial properties. A study synthesized derivatives of this compound, exhibiting significant antibacterial and weak antifungal activities. Particularly notable was its in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus, E. coli, and Klebsiella pneumoniae (Natesh Rameshkumar et al., 2003). Additionally, the antibacterial activity of fluoroquinolones, a group to which this compound belongs, is considerably higher than their non-fluorinated analogues, specifically against Gram-negative bacteria (Beltyukova Svetlana et al., 1999).

Photochemical Properties

The photochemical behavior of 6-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride has been studied, showing interesting reactions upon irradiation in water. This includes substitution of the fluoro group by an OH group and degradation of the piperazine moiety (M. Mella et al., 2001).

Synthesis Techniques

Several studies have focused on novel synthesis methods for this compound and its derivatives. For instance, one study described a practical synthesis of iminochlorothioformates, crucial in creating novel derivatives of 6-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride (D. Chu and A. Claiborne, 1991). Another study reported the syntheses of specific derivatives, highlighting the steps like regiospecific displacement and amination (D. Chu, 1990).

Antibacterial Activity

A range of quinoline derivatives, including those of 6-Fluoro-4-(piperazin-1-yl)quinoline hydrochloride, were prepared and evaluated for antibacterial activity. Some demonstrated notable antibacterial activities, offering potential in the development of new antibacterial agents (Jian-yong Li et al., 2004).

Future Directions

The future directions for the research and development of 6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride could involve the design and synthesis of new quinolone derivatives with increasing bulk at the C-7 position of the main 6-fluoroquinolone scaffold . Further studies could also focus on elucidating the exact mechanism of action and exploring its potential applications in medicine.

properties

IUPAC Name

6-fluoro-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFCXFLYXNMCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride

CAS RN

1333249-32-3
Record name Quinoline, 6-fluoro-4-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333249-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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